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molecular formula C9H13NO2S B8661330 (2,2-Dimethoxy-ethyl)-thiophen-2-ylmethylene-amine

(2,2-Dimethoxy-ethyl)-thiophen-2-ylmethylene-amine

Cat. No. B8661330
M. Wt: 199.27 g/mol
InChI Key: JDZGUBQXTPHRAJ-UHFFFAOYSA-N
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Patent
US09090625B2

Procedure details

A solution of thiophene-2-carboxaldehyde (7.5 mL, 82.3 mmol, Alfa Aesar), aminoacetaldehyde dimethyl acetal (8.82 mL, 82.3 mmol, Alfa Aesar) in 100 mL toluene was heated to 115° C. using a Dean-Stark trap to remove water. After 3 hours, the reaction was cooled to room temperature. The reaction was placed on a rotary evaporator to evaporate the toluene, which yielded a brown liquid (about 17.3 g), which was used without further manipulation in the next step. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.42 (6H, s), 3.73 (1H, d, J=5.3 Hz), 4.65 (1H, t, J=5.3 Hz), 7.07-7.41 (3H, m).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
8.82 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][NH2:12]>C1(C)C=CC=CC=1>[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][N:12]=[CH:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
8.82 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove water
CUSTOM
Type
CUSTOM
Details
The reaction was placed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to evaporate the toluene, which

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CN=CC=1SC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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